molecular formula C12H5Cl5 B1595033 2,2',3,4,6'-Pentachlorobiphenyl CAS No. 73575-57-2

2,2',3,4,6'-Pentachlorobiphenyl

Cat. No. B1595033
CAS RN: 73575-57-2
M. Wt: 326.4 g/mol
InChI Key: GLOOIONSKMZYQZ-UHFFFAOYSA-N
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Description

2,2',3,4,6'-Pentachlorobiphenyl (PCB) is a synthetic organochloride compound that has been used in a variety of industrial applications. It is known to be toxic to humans and animals and is classified as a persistent organic pollutant (POP). PCBs have been found to be present in the environment, and their presence in the environment has been linked to a variety of health risks, including cancer, endocrine disruption, and reproductive and developmental problems.

Mechanism of Action

Target of Action

2,2’,3,4,6’-Pentachlorobiphenyl primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the regulation of the circadian clock .

Biochemical Pathways

It is known that the compound can cross the blood-brain barrier and enter the brain , potentially affecting various neurological pathways.

Pharmacokinetics

It is known that the compound is highly lipophilic , which allows it to cross the blood-brain barrier and enter the brain . This lipophilicity also suggests that the compound may have a high volume of distribution and a long half-life in the body, leading to potential bioaccumulation .

Result of Action

The primary result of the action of 2,2’,3,4,6’-Pentachlorobiphenyl is the inhibition of the basal and circadian expression of the core circadian component PER1 . This can lead to disruptions in the circadian rhythm, which can have wide-ranging effects on various physiological processes.

Action Environment

The action, efficacy, and stability of 2,2’,3,4,6’-Pentachlorobiphenyl can be influenced by various environmental factors. For example, the compound’s lipophilicity allows it to accumulate in fatty tissues, which can lead to increased exposure and potential toxicity in organisms with high fat content . Additionally, the compound’s stability and persistence in the environment can lead to long-term exposure and potential bioaccumulation .

properties

IUPAC Name

1,2,3-trichloro-4-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)10(7)6-4-5-9(15)12(17)11(6)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOOIONSKMZYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074219
Record name 2,2',3,4,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,6'-Pentachlorobiphenyl

CAS RN

73575-57-2
Record name 2,2',3,4,6'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,6'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4B24A6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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